Unique Non-Coordinating Structure: Magnesium Picrate Exists as [Mg(OH₂)₆]²⁺ with No Metal–Picrate Bonding, Unlike Ca, Sr, and Ba Analogs
Single-crystal X-ray diffraction demonstrates that magnesium picrate nonahydrate, Mg(picrate)₂·9H₂O, is the only alkaline-earth picrate in which the metal center has no coordinative interaction with the picrate anion [1]. The structure is formulated as [Mg(OH₂)₆](picrate)₂·3H₂O, with Mg–O bond distances of 2.043(2)–2.077(2) Å to the six aqua ligands [1]. In contrast, strontium picrate pentahydrate forms a linear polymer with direct Sr–O(picrate) bonds, and barium picrate hexahydrate exhibits bidentate chelation to the picrate oxygen atoms [1]. This structural dichotomy means that magnesium picrate presents the picrate anion in a purely ionic, non-coordinated form, which is fundamentally different from the covalently coordinated picrate environments found in heavier alkaline-earth congeners.
| Evidence Dimension | Metal–picrate coordination mode |
|---|---|
| Target Compound Data | No metal–picrate coordination; ionic [Mg(OH₂)₆]²⁺ with Mg–O(aqua) 2.043–2.077 Å |
| Comparator Or Baseline | Strontium picrate: 8-coordinate Sr with direct Sr–O(picrate) bonds; Barium picrate: 10-coordinate Ba with bidentate chelation to picrate; Calcium picrate: 8-coordinate Ca with direct Ca–O(picrate) bonds (all from ref. [1]) |
| Quantified Difference | 0 vs. ≥2 direct metal–picrate bonds per metal center |
| Conditions | Room-temperature single-crystal X-ray structure determinations from aqueous solution crystallization [1] |
Why This Matters
This unique ionic structure allows researchers to study picrate anion behavior in the absence of metal–anion orbital overlap, offering a baseline for comparing the 'picrate effect' in extraction and photophysical studies that is unavailable with Ca, Sr, or Ba picrates.
- [1] Harrowfield, J. M., Skelton, B. W., & White, A. H. (1995). Structural Studies of Alkaline Earth Metal Picrates. Australian Journal of Chemistry, 48(7), 1333–1347. View Source
